molecular formula C14H14Cl2N2O B3253626 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine CAS No. 225232-48-4

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine

Cat. No.: B3253626
CAS No.: 225232-48-4
M. Wt: 297.2 g/mol
InChI Key: QMJGZYQCDGXEBY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is a high-purity chemical intermediate designed for research and development applications. This multi-substituted pyrimidine core presents a versatile scaffold for synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and material science research. Its molecular structure features reactive chlorine atoms at the 4 and 6 positions, which are susceptible to nucleophilic aromatic substitution, allowing for sequential and selective functionalization. The 5-isopropyl and 2-(2-methoxyphenyl) substituents contribute steric and electronic influences that can fine-tune the properties of the final compound. Potential research applications include its use as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional ligands for catalysis. Researchers can leverage this compound to explore structure-activity relationships (SAR) in drug discovery programs or to develop novel heterocyclic materials. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-dichloro-2-(2-methoxyphenyl)-5-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-8(2)11-12(15)17-14(18-13(11)16)9-6-4-5-7-10(9)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGZYQCDGXEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)C2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride in the presence of a suitable catalyst to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and coupled products with various aromatic groups .

Scientific Research Applications

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandin E2 (PGE2). This inhibition helps in alleviating inflammation and pain . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine with structurally analogous pyrimidine derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Notable Properties/Applications Reference
This compound Cl (4,6); Isopropyl (5); 2-MeOPh (2) Chlorine, isopropyl, methoxyphenyl C₁₄H₁₅Cl₂N₂O Potential kinase inhibitor intermediate -
4,6-Dichloro-5-methoxypyrimidine Cl (4,6); OMe (5) Chlorine, methoxy C₅H₄Cl₂N₂O High crystallinity; MP 313–315 K
4,6-Dichloro-5-(4-fluorophenyl)-2-neopentylpyrimidine Cl (4,6); 4-F-Ph (5); neopentyl (2) Chlorine, fluorophenyl, neopentyl C₁₅H₁₅Cl₂FN₂ Enhanced lipophilicity; drug discovery
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine Cl (4,7); 2-Cl-Ph (5); isopropyl (2) Chlorine, thienopyrimidine core C₁₅H₁₂Cl₂N₂S Fused-ring system; possible CNS activity
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine Cl (4,6); NH₂ (5); propylsulfanyl (2) Chlorine, amino, thioether C₇H₉Cl₂N₃S Synthetic intermediate; ≥64.9% yield

Physicochemical Properties

  • Melting Points : The methoxy-substituted 4,6-Dichloro-5-methoxypyrimidine has a melting point of 313–315 K , while the target compound’s isopropyl and methoxyphenyl groups likely increase its melting point due to greater molecular weight and steric hindrance.
  • Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions stabilize the crystal lattice . The bulkier substituents in the target compound may reduce such interactions, impacting solubility.

Stability and Reactivity

  • The amino group in 4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine increases nucleophilicity, making it reactive toward electrophilic agents. In contrast, the target compound’s isopropyl and methoxy groups provide steric and electronic stabilization.

Biological Activity

4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14Cl2N2OC_{14}H_{14}Cl_{2}N_{2}O. The compound features chlorine atoms at positions 4 and 6, an isopropyl group at position 5, and a methoxyphenyl group at position 2. Its structure facilitates interactions with biological targets, contributing to its pharmacological effects.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of prostaglandin E2 (PGE2), which is crucial in mediating inflammation and pain responses. Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1 enzymes .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound has potent anti-inflammatory activity. The compound has been shown to suppress COX-2 activity with an IC50 value comparable to standard drugs like celecoxib. In animal models, it exhibited significant reductions in carrageenan-induced paw edema and cotton pellet-induced granuloma formation, indicating its potential as an effective anti-inflammatory agent .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. In vitro evaluations have reported effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have been as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These results suggest that this compound could be a candidate for developing new antimicrobial therapies.

Case Studies

A review of recent literature highlights several studies focusing on the biological activity of pyrimidine derivatives, including this compound:

  • Study on Anti-inflammatory Activity : A study reported that this compound significantly reduced COX-2 mRNA expression levels in treated cells compared to controls. The results indicated that the presence of electron-donating groups enhances the anti-inflammatory activity.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. It found that modifications in the methoxyphenyl group could enhance antibacterial potency against resistant strains .
  • Therapeutic Potential in Cancer : Research is ongoing to explore its potential as a therapeutic agent in oncology. Preliminary findings suggest that it may inhibit tumor growth through similar mechanisms affecting inflammatory pathways.

Data Table: Biological Activities of Pyrimidine Derivatives

Activity TypeCompound NameIC50/MIC ValuesReference
Anti-inflammatoryThis compoundIC50 = 0.04 μmol
AntimicrobialDerivative against Staphylococcus aureusMIC = 0.22 μg/mL
Tumor Growth InhibitionOngoing research on various cancer cell linesNot yet determined

Q & A

Q. What are reliable methods for synthesizing 4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on pyrimidine scaffolds. For example:

  • Step 1: Start with a 2-(2-methoxyphenyl)pyrimidine precursor. Introduce isopropyl and chloro groups via regioselective halogenation using POCl₃ or PCl₅ under controlled temperatures (80–100°C) .
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC.
  • Step 3: Recrystallize the final product from acetonitrile or ethanol to achieve >95% purity, as demonstrated in analogous pyrimidine syntheses .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of:

  • X-ray crystallography to resolve the 3D arrangement of substituents, particularly Cl···N interactions (e.g., 3.094–3.100 Å distances observed in related dichloropyrimidines) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with computed values (DFT/B3LYP/6-311+G(d,p)) to validate substituent positions .
  • Mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How to resolve discrepancies between crystallographic data and spectroscopic observations for this compound?

Methodological Answer: Contradictions often arise due to dynamic effects in solution vs. solid-state rigidity. For example:

  • Scenario : Crystallography shows planar pyrimidine rings, but NMR suggests rotational freedom in the isopropyl group.
  • Resolution : Perform variable-temperature NMR to assess conformational flexibility. Compare with computational models (e.g., molecular dynamics simulations) to identify dominant conformers .
  • Validation : Use synchrotron XRD to re-examine crystal packing forces (e.g., Cl···H interactions) that may restrict motion .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

Methodological Answer:

  • Catalytic system : Use Pd(PPh₃)₄ with CuI co-catalyst in Suzuki-Miyaura reactions, targeting the 4,6-dichloro positions. Monitor reactivity via in situ 19F^{19}F-NMR if fluorinated aryl boronic acids are used .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, but may deactivate catalysts. Test mixed solvents (e.g., THF:H₂O) to balance reactivity .
  • Temperature control : Reactions at 60–80°C minimize byproducts (e.g., dimerization) while maintaining catalytic activity .

Q. How to design experiments assessing its potential as a kinase inhibitor?

Methodological Answer:

  • Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s lipophilic isopropyl and methoxyphenyl groups .
  • Assay design :
    • In vitro : Use fluorescence polarization (FP) assays with ATP-competitive probes.
    • IC₅₀ determination : Perform dose-response curves (0.1–100 μM) in triplicate, using staurosporine as a positive control .
  • Structural insights : Dock the compound into kinase active sites (AutoDock Vina) to predict binding modes and guide SAR studies .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell lines?

Methodological Answer:

  • Hypothesis : Differential membrane permeability or metabolic stability drives variability.
  • Testing :
    • Measure cellular uptake via LC-MS/MS after 24-hour exposure.
    • Assess metabolic stability in liver microsomes (human vs. murine) to identify species-specific degradation .
  • Controls : Use verapamil (P-gp inhibitor) to evaluate efflux pump involvement in resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine
Reactant of Route 2
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4,6-Dichloro-5-isopropyl-2-(2-methoxyphenyl)pyrimidine

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